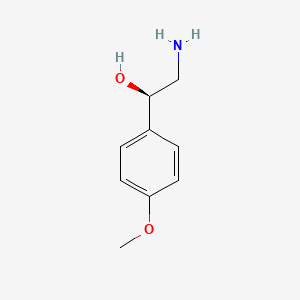
(1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol is an organic compound with a chiral center, making it optically active. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis. The presence of both an amino group and a methoxyphenyl group in its structure allows it to participate in a variety of chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 4-methoxyphenylacetone using a chiral reducing agent to ensure the formation of the (1R)-enantiomer. The reaction is usually carried out under mild conditions to prevent racemization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic reduction of the ketone precursor using specific dehydrogenases can provide a sustainable and efficient route for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S)-2-amino-1-(4-methoxyphenyl)ethan-1-ol: The enantiomer of the compound with different optical activity.
2-amino-1-(4-hydroxyphenyl)ethan-1-ol: Similar structure but with a hydroxy group instead of a methoxy group.
2-amino-1-(4-methylphenyl)ethan-1-ol: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
(1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both an amino group and a methoxyphenyl group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
46084-23-5 |
|---|---|
Molekularformel |
C9H13NO2 |
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
(1R)-2-amino-1-(4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H13NO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
LQEPONWCAMNCOY-VIFPVBQESA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)[C@H](CN)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


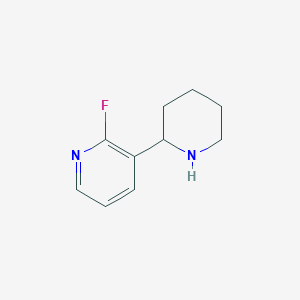

![1-[(Oxolan-3-yl)methyl]piperidin-4-aminedihydrochloride](/img/structure/B13521975.png)
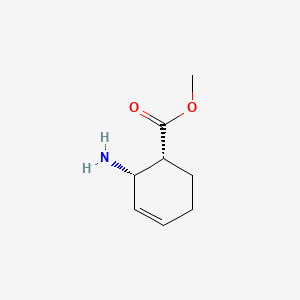
![{5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13521979.png)


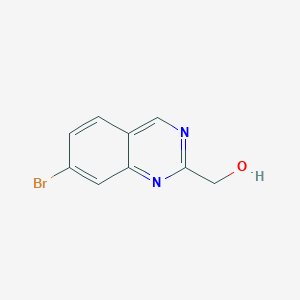
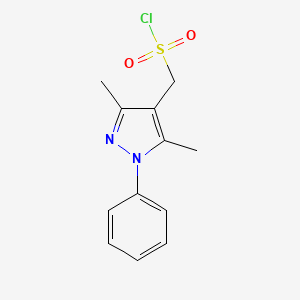
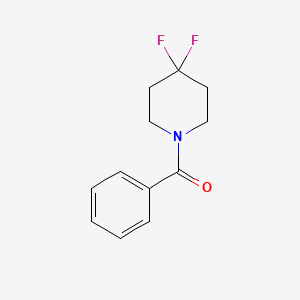
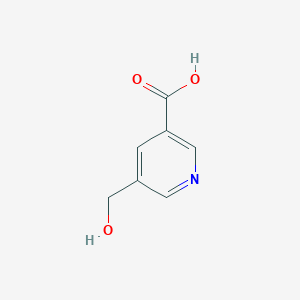
![o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine](/img/structure/B13522029.png)
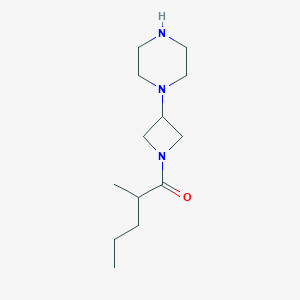
![1-Azaspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13522035.png)
